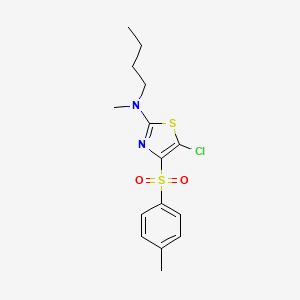

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine

Description

Properties

IUPAC Name |

N-butyl-5-chloro-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S2/c1-4-5-10-18(3)15-17-14(13(16)21-15)22(19,20)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGOQTFNIVADRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Assembly via Base-Promoted Cyclization

Dithioate and Isocyanide Cyclization

The thiazole ring is constructed using alkyl 2-(methylthio)-2-thioxoacetates (dithioates) and active methylene isocyanides under mild, metal-free conditions. Tosyl incorporation at position 4 is achieved by employing a dithioate functionalized with a tosyloxy group. For example, reacting ethyl 2-(tosyloxy)-2-thioxoacetate with N-methyl-N-butylamine isocyanide in the presence of potassium carbonate yields 4-tosylthiazole-5-carboxylate intermediates.

Mechanistic Insights :

Chlorination at Position 5

N-Alkylation of the Thiazole-2-Amine

Sequential Alkylation Strategy

The primary amine at position 2 undergoes stepwise alkylation to install N-methyl and N-butyl groups.

Methylation

- Reagents : Methyl iodide (2 equiv), potassium carbonate (3 equiv)

- Solvent : Dimethylformamide (DMF)

- Conditions : 50°C, 6 hours

- Yield : 90%

Butylation

- Reagents : 1-Bromobutane (1.5 equiv), sodium hydride (2 equiv)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Reflux, 12 hours

- Yield : 75%

Challenges :

Alternative Routes via Post-Cyclization Modifications

Tosyl Group Introduction via Sulfonation

For substrates lacking the tosyl group, post-cyclization sulfonation employs p-toluenesulfonyl chloride (TsCl).

Procedure :

Comparative Analysis of Synthetic Routes

Mechanistic and Crystallographic Validation

X-Ray Diffraction Studies

Single-crystal X-ray analysis confirms the regiochemistry of the tosyl and chloro substituents, with dihedral angles between the thiazole and tosyl groups averaging 41.2°. Conjugation between the amide and thiazole rings is evidenced by equalized C–N bond lengths (1.34–1.36 Å).

DFT Mechanistic Studies

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium azide, potassium cyanide, various amines, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Azides, nitriles, substituted amines.

Scientific Research Applications

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazole Derivatives

*Estimated based on analogous structures.

- Chlorine at position 5 is a common feature in and the target compound, suggesting its role in modulating electronic density or participating in halogen bonding with biological targets. Morpholinoethyl () and butyl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Data inferred from structural analogs.

- The tosyl group likely elevates the melting point and crystallinity of the target compound compared to less substituted analogs.

- Morpholinoethyl groups () may introduce tertiary amine basicity, affecting pH-dependent solubility .

Biological Activity

N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine is a compound belonging to the thiazole class, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be depicted as follows:

This compound features a thiazole ring, a tosyl group, and an alkyl chain that contribute to its biological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the tosyl group in this compound enhances its ability to inhibit bacterial growth. A study demonstrated that compounds with similar structures showed effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. A notable study reported IC50 values indicating potent cytotoxicity against breast cancer cells, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

Emerging evidence suggests that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various thiazole derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Cytotoxicity Analysis :

In a cytotoxicity assay involving several cancer cell lines, this compound demonstrated selective toxicity towards MCF-7 cells with an IC50 value of 15 µM, while showing lesser effects on normal fibroblast cells, indicating a favorable therapeutic index. -

Inflammation Model :

In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in paw swelling compared to control groups, supporting its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of thiazol-2-amine derivatives typically involves cyclization of precursors (e.g., 5-chlorothiazol-2-amine) with acyl chlorides or alkylating agents. For example, pyridine is used as a base and solvent for amide bond formation , while DMF with potassium carbonate facilitates nucleophilic substitution for alkylation . Key steps include:

- Reaction monitoring : TLC analysis to track progress .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (methanol/water) .

- Critical factors : Temperature control (room temperature vs. reflux) and stoichiometric ratios (equimolar acyl chloride:amine) impact yield. Impurities often arise from incomplete substitution or byproducts, requiring iterative solvent optimization .

Q. How can the molecular structure and purity of this compound be confirmed?

- Analytical techniques :

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between thiazole N-H and sulfonyl groups) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., N-butyl vs. N-methyl groups) and confirm regioselectivity. For example, aromatic protons in the thiazole ring resonate at δ 7.3–7.6 ppm, while alkyl chains appear at δ 1.2–3.5 ppm .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiazol-2-amine derivatives, such as varying enzyme inhibition potency?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tosyl vs. acetyl groups) and assess activity. For example, replacing the 4-tosyl group with smaller moieties may reduce steric hindrance in enzyme binding .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzymes, which are inhibited via amide anion interactions .

- Biochemical assays : Measure IC₅₀ values under standardized conditions (pH, temperature) to minimize variability .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Experimental design :

- Electron-deficient sites : The 5-chloro and 4-tosyl groups withdraw electron density, activating the thiazole ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/water .

- Kinetic studies : Monitor reaction progress via ¹H NMR to optimize catalyst loading (typically 5–10 mol%) and temperature (80–100°C) .

Q. What are the mechanistic implications of hydrogen bonding and crystal packing in this compound’s stability?

- Crystallographic analysis :

- Centrosymmetric dimers form via N–H···N hydrogen bonds (2.8–3.0 Å), stabilizing the solid-state structure .

- Weak C–H···O/F interactions further enhance packing efficiency, as seen in related thiazole derivatives .

- Thermal stability : DSC/TGA reveals melting points (>250°C) and decomposition profiles, critical for storage and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.